Home > Products > Screening Compounds P48452 > 1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide - 2034535-45-8

1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

Catalog Number: EVT-2821854
CAS Number: 2034535-45-8
Molecular Formula: C15H24N4O5S
Molecular Weight: 372.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound emerged as a potential anti-tuberculosis drug candidate in a computational study focusing on inhibitors of Mycobacterium tuberculosis enzymes InhA and EthR. The study identified C22, along with another compound, based on its drug-likeness, ADMET profile, predicted P450 metabolism, and binding affinity to the target proteins. Molecular dynamics simulations further supported the stability of its binding to the target proteins.

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole

Compound Description: This compound, denoted as C29, was identified as a potential anti-tuberculosis drug candidate alongside compound C22 in a computational study. Similar to C22, it demonstrated favorable drug-likeness, ADMET profile, predicted P450 metabolism, and binding affinity to InhA and EthR. Molecular dynamics simulations provided further evidence of stable binding to these target proteins.

Relevance: While structurally distinct from 1-(methylsulfonyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide, this compound is relevant as it was investigated in the same study targeting Mycobacterium tuberculosis. Both compounds were highlighted for their potential as anti-TB drug candidates due to their inhibition of InhA and EthR, enzymes crucial for the viability of Mycobacterium tuberculosis.

Compound Description: This compound is a peptidomimetic identified as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. This enzyme is involved in the pyrimidine synthesis pathway of the bacterium, making it a potential therapeutic target for Campylobacter infections.

Compound Description: This peptidomimetic also emerged as a potent inhibitor of dCTP deaminase in Campylobacter concisus. Its identification, alongside peptidomimetics 27 and 150, highlights the potential of targeting bacterial pyrimidine synthesis pathways for therapeutic intervention.

Compound Description: This peptidomimetic is the third potent inhibitor of dCTP deaminase in Campylobacter concisus identified in the computational study. The study emphasizes the significance of dCTP deaminase as a potential drug target and these peptidomimetics as promising leads for developing new therapies against Campylobacter infections.

N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)-1,1′-biphenyl-4-carboxamide (GR127935)

Compound Description: GR127935 is a potent and selective 5-HT1B/1D receptor antagonist with a high affinity for both rat and human receptors. , , , , Studies have shown its anxiolytic-like effects in rats, potentially through interaction with postsynaptic 5-HT1B receptors or 5-HT1B heteroreceptors. This interaction may involve the GABA/benzodiazepine systems.

Properties

CAS Number

2034535-45-8

Product Name

1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

IUPAC Name

1-methylsulfonyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide

Molecular Formula

C15H24N4O5S

Molecular Weight

372.44

InChI

InChI=1S/C15H24N4O5S/c1-25(21,22)19-6-2-12(3-7-19)15(20)16-10-13-17-14(18-24-13)11-4-8-23-9-5-11/h11-12H,2-10H2,1H3,(H,16,20)

InChI Key

FTYJTYNWHBTXNK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.